molecular formula C6H12O4 B102858 2-Deoxy-L-fucose CAS No. 19165-06-1

2-Deoxy-L-fucose

Cat. No.: B102858
CAS No.: 19165-06-1
M. Wt: 148.16 g/mol
InChI Key: JWFRNGYBHLBCMB-HCWXCVPCSA-N
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Description

2-Deoxy-L-fucose is a deoxy sugar, specifically a deoxyhexose, which lacks a hydroxyl group at the C-2 position This compound is structurally similar to L-fucose, a naturally occurring sugar found in various biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-L-fucose can be achieved through several methods. One common approach involves the reduction of L-fucose using selective reducing agents. For instance, L-fucose can be treated with sodium borohydride (NaBH4) in the presence of a suitable solvent to yield this compound. Another method involves the use of catalytic hydrogenation, where L-fucose is subjected to hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of L-fucose. Enzymes such as fucose isomerase can be used to convert L-fucose to this compound under controlled conditions. This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-L-fucose undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of this compound typically results in the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can yield alcohol derivatives of this compound.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine gas) in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-Deoxy-L-fucose has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: this compound is employed in studies of cell signaling and recognition processes, particularly in the context of glycosylation.

    Medicine: This compound is investigated for its potential therapeutic applications, including its role in cancer treatment and immune modulation.

    Industry: this compound is used in the production of pharmaceuticals, cosmetics, and food additives due to its unique properties.

Mechanism of Action

The mechanism of action of 2-Deoxy-L-fucose involves its incorporation into glycan structures, where it can influence various biological processes. It acts as a substrate for fucosyltransferases, enzymes that add fucose residues to glycans. By modifying glycan structures, this compound can affect cell-cell interactions, signaling pathways, and immune responses. Its ability to inhibit fucosylation has been explored as a potential therapeutic strategy for diseases such as cancer and inflammation.

Comparison with Similar Compounds

    L-fucose: A naturally occurring sugar with a hydroxyl group at the C-2 position.

    2-Deoxy-2-fluoro-L-fucose: A fluorinated analog of 2-Deoxy-L-fucose with potential as a metabolic inhibitor.

    2-Deoxy-D-glucose: A deoxy sugar similar to this compound but with a different stereochemistry.

Uniqueness: this compound is unique due to its specific structural features and its ability to modulate glycosylation processes. Unlike L-fucose, it lacks a hydroxyl group at the C-2 position, which can lead to different biological activities. Its potential as a therapeutic agent and its role in glycan synthesis make it a valuable compound in various research fields.

Properties

IUPAC Name

(3S,4R,5S)-3,4,5-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFRNGYBHLBCMB-HCWXCVPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(CC=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@H](CC=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940809
Record name 2,6-Dideoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19165-06-1
Record name 2-Deoxy-L-fucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dideoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-L-fucose
Reactant of Route 2
Reactant of Route 2
2-Deoxy-L-fucose
Reactant of Route 3
2-Deoxy-L-fucose
Reactant of Route 4
2-Deoxy-L-fucose
Reactant of Route 5
2-Deoxy-L-fucose
Reactant of Route 6
2-Deoxy-L-fucose

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